molecular formula C6H13O2PS2 B14650197 1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide CAS No. 49542-46-3

1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide

Cat. No.: B14650197
CAS No.: 49542-46-3
M. Wt: 212.3 g/mol
InChI Key: YKTGNEULNUZRCB-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide is a chemical compound that contains a phosphorus atom within a six-membered ring structure This compound is notable for its unique combination of sulfur and phosphorus atoms, which contribute to its distinctive chemical properties and reactivity

Preparation Methods

The synthesis of 1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide typically involves the reaction of a phosphorus-containing precursor with a sulfur-containing reagent. One common method involves the reaction of 2-mercapto-5,5-dimethyl-1,3,2-dioxaphosphorinane with a suitable sulfur donor under controlled conditions . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur species.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies . In medicine, it is being investigated for its potential use in drug development, particularly for targeting diseases that involve sulfur metabolism . In industry, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide involves its interaction with various molecular targets and pathways. The sulfur and phosphorus atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function . This reactivity is exploited in various applications, such as the development of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

1,3,2-Dioxaphosphorinane, 2-mercapto-4,4,6-trimethyl-, 2-sulfide can be compared with other similar compounds, such as 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide . While both compounds contain a phosphorus atom within a six-membered ring, their reactivity and applications differ due to the presence of different substituents. The unique combination of sulfur and phosphorus in this compound makes it particularly valuable for applications that require specific sulfur-phosphorus interactions.

Properties

CAS No.

49542-46-3

Molecular Formula

C6H13O2PS2

Molecular Weight

212.3 g/mol

IUPAC Name

4,4,6-trimethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane

InChI

InChI=1S/C6H13O2PS2/c1-5-4-6(2,3)8-9(10,11)7-5/h5H,4H2,1-3H3,(H,10,11)

InChI Key

YKTGNEULNUZRCB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OP(=S)(O1)S)(C)C

Origin of Product

United States

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